molecular formula C9H11BrN2O B1280197 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 78304-56-0

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B1280197
CAS No.: 78304-56-0
M. Wt: 243.1 g/mol
InChI Key: LRKSRMVQLTUVOM-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound is used in the synthesis of various novel derivatives, such as thiazolo[3,2-a]pyrimidine derivatives (Studzińska et al., 2014) and dihydrofuropyrido[2,3-d]pyrimidines (Ahadi et al., 2014).

  • Antioxidant Properties : Research has been conducted on 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with interesting antioxidant properties. This includes the study of their synthesis and reactivity (Wijtmans et al., 2004).

  • Electrophilic Substitution and Cyclization Reactions : Studies have focused on reactions like electrophilic substitution and cyclization involving similar compounds, providing insights into their chemical behavior and potential applications (Majumdar et al., 2001).

  • Cytostatic Activity and ADME Properties : There's research on the cytostatic activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C-5 substituted and N-acyclic pyrimidine derivatives, which is relevant to understanding their potential biomedical applications (Gazivoda Kraljević et al., 2012).

  • Green Synthesis Methods : Studies have also been conducted on environmentally friendly synthesis methods for compounds like trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones (Salari et al., 2017).

  • Structural and Optical Properties : Research includes the exploration of the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their significance in various fields (Hussain et al., 2020).

  • Furan Ring Formation : The role of this compound in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using furan ring formation methods has been investigated (Kobayashi et al., 2000).

  • Multicomponent Reactions : It is used in multicomponent reactions for the synthesis of structurally diverse compounds, such as dihydropyrido[2,3-d]pyrimidine-2,4-diones (Verma & Jain, 2012).

Biochemical Analysis

Biochemical Properties

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes can lead to the inhibition of specific signaling pathways, thereby affecting cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the de novo pyrimidine synthesis pathway, which is crucial for nucleotide biosynthesis in proliferating cells . This modulation can lead to changes in cell proliferation and survival, particularly in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and inhibiting their activity. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway . This inhibition disrupts the production of pyrimidine nucleotides, leading to reduced cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific cellular pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the pyrimidine metabolism pathway. The compound interacts with enzymes such as carbamoyl phosphate synthetase II and dihydroorotate dehydrogenase, which are involved in the de novo synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

Properties

IUPAC Name

6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKSRMVQLTUVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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